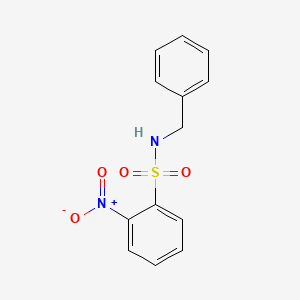

N-benzyl-2-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c16-15(17)12-8-4-5-9-13(12)20(18,19)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYOCKBPAZXLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351835 | |

| Record name | N-benzyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42060-32-2 | |

| Record name | 2-Nitro-N-(phenylmethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42060-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 2 Nitrobenzenesulfonamide

Established Synthetic Routes for N-Benzyl-2-nitrobenzenesulfonamide

The preparation of this compound is most commonly achieved through the reaction of a sulfonyl chloride with an amine, a fundamental transformation in organic synthesis.

Synthesis via 2-Nitrobenzenesulfonyl Chloride and Benzylamine (B48309) Derivatives

The principal and most direct method for synthesizing this compound involves the reaction of 2-nitrobenzenesulfonyl chloride with benzylamine or its derivatives. This reaction is a classic example of a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.

The synthesis is typically carried out in a suitable solvent, such as dichloromethane (B109758), in the presence of a base to neutralize the hydrochloric acid generated during the reaction. orgsyn.orggoogle.com Triethylamine (B128534) is a commonly employed base for this purpose. orgsyn.orggoogle.com The reaction proceeds by the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion, yielding the stable sulfonamide product.

A representative procedure involves dissolving benzylamine and triethylamine in dichloromethane and then adding 2-nitrobenzenesulfonyl chloride, often at a reduced temperature (e.g., in an ice-water bath) to control the reaction's exothermicity. orgsyn.orggoogle.com After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for a period to ensure completion. orgsyn.orggoogle.com The crude product can then be isolated by an acidic workup to remove excess amine and the triethylammonium (B8662869) chloride salt, followed by extraction and purification, often by recrystallization. orgsyn.org High yields, often exceeding 90%, are achievable with this method. orgsyn.org

| Reactants | Base | Solvent | Typical Yield | Reference |

| Benzylamine, 2-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 90-98% | orgsyn.orggoogle.com |

| 4-Methoxybenzylamine, 2-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | 90-91% (after recrystallization) | orgsyn.org |

Advanced Amine Alkylation Strategies Utilizing the 2-Nitrobenzenesulfonamide (B48108) Moiety

The 2-nitrobenzenesulfonamide group is not merely a static component of the molecule but serves as an activatable handle for further functionalization, most notably in the alkylation of the sulfonamide nitrogen. This feature is central to the Fukuyama and Mitsunobu reactions.

The Fukuyama alkylation is a powerful method for the synthesis of secondary amines from primary amines via their corresponding 2-nitrobenzenesulfonamides. The acidic nature of the N-H proton in a 2-nitrobenzenesulfonamide (such as this compound) allows for its deprotonation under relatively mild basic conditions, facilitating subsequent alkylation.

In this protocol, the this compound is treated with a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). orgsyn.org The resulting sulfonamide anion then undergoes nucleophilic substitution with an alkylating agent, for instance, an alkyl halide. This step proceeds smoothly to furnish the N,N-disubstituted sulfonamide. orgsyn.org

A key advantage of the Fukuyama methodology is the facile removal of the 2-nitrobenzenesulfonyl group under mild conditions. jmi.ac.in Treatment with a thiol, such as thiophenol, in the presence of a base like potassium carbonate, effectively cleaves the sulfonamide to reveal the secondary amine. jmi.ac.ingoogle.com This deprotection proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate attacks the electron-deficient aromatic ring, leading to the release of the free amine. jmi.ac.in

| Substrate | Alkylating Agent | Base | Deprotection Conditions | Product | Reference |

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | K₂CO₃ in DMF | Thiophenol, KOH in Acetonitrile | N-(4-Methoxybenzyl)-3-phenylpropylamine | orgsyn.org |

The Mitsunobu reaction offers an alternative and highly effective method for the N-alkylation of 2-nitrobenzenesulfonamides, particularly with alcohols. This reaction proceeds under mild, neutral conditions and is known for its broad substrate scope and stereochemical inversion at the alcohol's chiral center.

In the context of this compound, the reaction would involve treating the sulfonamide with an alcohol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The 2-nitrobenzenesulfonamide is sufficiently acidic to act as the nucleophile in the Mitsunobu reaction. google.comorgsyn.org

This compound as a Versatile Synthetic Intermediate

The chemical properties of this compound make it a highly valuable tool in the synthetic chemist's arsenal, primarily due to its function as a protecting group for amines.

Role as a Protecting Group in Organic Synthesis

Protecting groups are essential in multi-step organic synthesis to mask a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The 2-nitrobenzenesulfonyl group, often abbreviated as "Ns," is an excellent protecting group for primary and secondary amines.

The formation of this compound from benzylamine is, in essence, the protection of the primary amine. The resulting sulfonamide is significantly less nucleophilic and basic than the parent amine, rendering it stable to a wide range of reaction conditions. evitachem.com For instance, amides are generally much less reactive than amines. evitachem.com

The key features that make the 2-nitrobenzenesulfonyl group a superior choice for amine protection include:

Ease of Installation: As discussed, it is readily introduced by reacting the amine with 2-nitrobenzenesulfonyl chloride. orgsyn.org

Stability: The resulting sulfonamide is robust and can withstand various synthetic transformations.

Mild Deprotection: The most significant advantage is the ability to remove the protecting group under mild conditions, typically using a thiol and a base. orgsyn.orgjmi.ac.ingoogle.com This is in contrast to other sulfonyl protecting groups like the tosyl group, which often require harsh cleavage conditions.

Activation for Alkylation: As detailed in the Fukuyama and Mitsunobu sections, the Ns-protected amine can be readily alkylated, a feature not shared by many other amine protecting groups. orgsyn.org

The selective removal of the 2-nitrobenzenesulfonyl group in the presence of other protecting groups allows for orthogonal protection strategies, which are crucial in the synthesis of complex molecules like polyamines and natural products. google.com

Deprotection Strategies and Conditions

The removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group from this compound is a critical step in many synthetic pathways to yield the free benzylamine. The high acidity of the sulfonamide proton and the electron-deficient nature of the nitro-substituted aromatic ring make the nosyl group susceptible to cleavage by nucleophiles under mild conditions. chem-station.com This characteristic is a significant advantage over more robust sulfonyl groups like the tosyl group, which often require harsh reductive or acidic conditions for removal. chem-station.comresearchgate.net

The most common deprotection strategy is the Fukuyama amine synthesis protocol, which employs a thiol and a base. chem-station.com The mechanism involves the nucleophilic attack of a thiolate anion on the electron-deficient aromatic ring of the sulfonamide, forming a Meisenheimer complex. chem-station.com This intermediate then collapses, releasing the deprotected amine. Thiophenol, in the presence of a base like potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH), is frequently used for this purpose. chem-station.comresearchgate.net

To address the unpleasant odor of simple thiols, several odorless or faint-smelling thiol reagents have been developed and successfully applied for nosyl group cleavage. tandfonline.com These alternatives are particularly valuable in combinatorial and parallel synthesis. researchgate.net Research has shown that reagents like p-mercaptobenzoic acid can efficiently deprotect nosylamides at moderate temperatures (e.g., 40 °C) over several hours. tandfonline.com

The choice of reagents and conditions can be tailored to the specific substrate and desired outcome. Microwave irradiation has been shown to significantly accelerate the deprotection process, reducing reaction times from hours to minutes. researchgate.net Furthermore, fluorous thiols and solid-phase reagents have been utilized to simplify purification by enabling easy separation of the byproducts through solid-phase extraction. researchgate.net While nucleophilic cleavage is most common, deprotection under acidic conditions using reagents like trifluoromethanesulfonic acid (TfOH) has also been reported, offering a selective alternative that is compatible with different functional groups. organic-chemistry.org

| Thiol Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiophenol | KOH | Acetonitrile | 50 | 0.67 | Not specified | chem-station.com |

| n-Dodecanethiol | LiOH | Not specified | Room Temp | Not specified | Good | tandfonline.com |

| p-tert-Butylbenzenethiol | K₂CO₃ | Not specified | 40-60 | 12-24 | Good | tandfonline.com |

| p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 | 12 | ~93 | tandfonline.com |

| Perfluoroalkylthiol (C₈F₁₇(CH₂)₂SH) | K₂CO₃ | Not specified | Room Temp | 24 | High | researchgate.net |

Precursor for Nitrogenous Heterocyclic Compounds

This compound and its derivatives are powerful precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. acs.orgnih.govresearchgate.net The inherent reactivity of the 2-nitrobenzenesulfonyl moiety allows for intramolecular cyclization reactions, providing access to complex molecular architectures that are of significant interest in medicinal chemistry and materials science. acs.orgacs.org

A key transformation of this compound derivatives is intramolecular C-arylation, a process that proceeds via a base-mediated pathway. acs.orgresearchgate.net This reaction is a variation of the Truce-Smiles rearrangement. researchgate.net The presence of an activating group, such as an ester or amide, on the carbon adjacent to the sulfonamide nitrogen makes the α-proton acidic. Upon deprotonation by a strong base, the resulting carbanion can act as an intramolecular nucleophile.

This nucleophile attacks the electron-deficient C1 position of the 2-nitrophenyl ring, forming a transient Meisenheimer intermediate. researchgate.netyoutube.com This species is a resonance-stabilized carbanion complex, characteristic of nucleophilic aromatic substitution reactions. youtube.comrsc.org The subsequent elimination of the sulfonyl group as a sulfinate anion drives the reaction forward, resulting in the formation of a new carbon-carbon bond and yielding a cyclized product. researchgate.net This strategy has been extensively studied for aliphatic nitrobenzenesulfonamides derived from α-amino acids to create various 5- and 6-membered nitrogen heterocycles. researchgate.net

A specific and powerful application of the intramolecular C-arylation pathway is the synthesis of unsymmetrically substituted benzhydrylamines from N-benzyl-2-nitrobenzenesulfonamides. acs.org In this reaction, a base mediates an intramolecular arylation at the benzylic sp³ carbon. acs.org For this transformation to be successful, the benzyl (B1604629) group must be substituted with strong electron-withdrawing groups (e.g., nitro, cyano) to sufficiently acidify the benzylic protons, facilitating deprotonation and subsequent cyclization. acs.org

The reaction is typically performed using a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting benzhydrylamine products are valuable advanced intermediates for the combinatorial synthesis of diverse nitrogenous heterocycles. acs.org

| Substituent on Benzyl Ring | Base | Result | Reference |

|---|---|---|---|

| p-NO₂ | DBU | Successful C-arylation | acs.org |

| p-CN | DBU | Successful C-arylation | acs.org |

| p-F | DBU | No reaction | acs.org |

| p-H | DBU | No reaction | acs.org |

| Pyridyl group | DBU | Successful C-arylation | acs.org |

The true synthetic utility of this compound is showcased in its role as a precursor to a diverse range of polycyclic heterocyclic systems. nih.govresearchgate.net The intermediates generated from its transformations can be readily converted into various scaffolds of pharmacological importance.

Indazoles: N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, which are closely related to N-benzyl derivatives, undergo base-mediated C-arylation followed by an N-N bond-forming cyclization to produce 2H-indazole 1-oxides. nih.gov These indazole oxides are themselves versatile intermediates. acs.orgnih.gov

Quinazolines: The 2H-indazole 1-oxides formed in the preceding step can be rearranged into quinazolines upon extended exposure to a base like DBU. nih.gov The rate of this rearrangement is influenced by substituents on the nitrobenzenesulfonyl ring, with electron-withdrawing groups accelerating the transformation. nih.gov Alternatively, the benzhydrylamines synthesized via intramolecular C-arylation can serve as direct precursors for quinazolines. acs.org

Indolinones: The intramolecular C-arylation of N-benzyl-2-nitrobenzenesulfonamides derived from α-amino acids provides a pathway to 3-amino-2-oxindoles, which are a class of indolinone derivatives. researchgate.net The reaction outcome, leading to either C- or N-arylation, can be directed by the substitution pattern and the nature of the amino acid's carboxy-terminal functionality (ester vs. amide). acs.org

Diketopiperazines: While direct synthesis from this compound is less commonly cited, the methodologies developed for amino acid derivatives are directly applicable. The coupling of two amino acid units, one of which is protected and activated by the nosyl group, can create a dipeptide precursor. Intramolecular cyclization of such a precursor is a standard method for forming diketopiperazine rings.

Pyrazino[1,2-b]indazoles: The synthesis of this complex heterocyclic system can be envisioned as a multi-step sequence starting from this compound. The initial formation of an indazole derivative, as described above, would be followed by functional group manipulations to install an aldehyde. Subsequent cascade cyclization with a propargylic amine could then yield the final pyrazino[1,2-b]indazole core. rsc.org

Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptidomimetics with significant potential in drug discovery due to their enhanced proteolytic stability. The synthesis of peptoids requires the efficient formation of secondary amines. The Fukuyama amine synthesis, which utilizes 2-nitrobenzenesulfonamides, is a highly effective method for preparing secondary amines under mild conditions. researchgate.net

The process involves the alkylation of a primary amine protected as a 2-nitrobenzenesulfonamide, followed by the thiol-mediated deprotection of the nosyl group. researchgate.net This two-step sequence allows for the introduction of a wide variety of side chains. The reliability and mildness of both the alkylation and deprotection steps make this methodology well-suited for the parallel and combinatorial synthesis of peptoid libraries. researchgate.net Thus, the chemistry of this compound provides a foundational strategy applicable to the construction of peptoid backbones.

Other Advanced Chemical Transformations

Beyond its role in protection and cyclization, the this compound scaffold can participate in other advanced chemical transformations. One notable example is an intramolecular Baeyer-Villiger oxidation. researchgate.net In this reaction, certain this compound derivatives containing a ketone functionality can be induced to form a cyclic intermediate. Under acidic conditions, this intermediate undergoes an intramolecular Baeyer-Villiger-type oxidation where the N-oxide, formed from the nitro group, serves as the internal oxidizing agent to convert the ketone into an ester. researchgate.net This demonstrates the multifaceted reactivity of the nitrobenzenesulfonyl group, which can act not only as a leaving group or cyclization director but also as an internal oxidant.

Utility as Cleavable Linkers in Bioconjugation

The 2-nitrobenzenesulfonamide moiety, a key feature of this compound, serves as a versatile cleavable linker in the field of bioconjugation. Its utility stems from its selective cleavage under specific physiological conditions, offering controlled release of conjugated molecules.

Research has highlighted the 2-nitrobenzenesulfonamide group as a chemical linker that is responsive to the differences in redox potential between the extracellular and intracellular environments. nih.gov This characteristic is particularly valuable for constructing siRNA-polymer conjugates. These linkers exhibit high stability in the extracellular space, but are readily cleaved within the cell. nih.gov This intracellular cleavage is attributed to the presence of glutathione (B108866) (GSH) and glutathione S-transferase (GST), which are found in significantly higher concentrations inside the cell. nih.gov

The selective cleavage under intracellular reductive conditions allows for the targeted release of therapeutic payloads like siRNA. nih.gov This system has been shown to be more stable under extracellular reductive conditions compared to conventional disulfide linkers, which can be prematurely cleaved. nih.gov The enhanced stability of the 2-nitrobenzenesulfonamide linkage prevents the early release of the conjugated molecule, thereby increasing its efficacy at the target site. nih.gov Studies comparing siRNA conjugates with this linker to those with non-cleavable amide linkers confirmed the effective intracellular release of siRNA, leading to a greater gene-silencing effect. nih.gov

The cleavage efficiency of related nitrobenzenesulfonamide linkers has been investigated. In studies on various sulfonamide substrates, cleavage was achieved via nucleophilic attack. The conversion rates were found to be influenced by the electronic properties of the substituents.

| Sulfonamide Derivative | Nucleophile | Conversion % |

| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 4-methoxybenzenethiol | 68% |

| N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide | 4-methoxybenzenethiol | 62% |

| N-Isopropyl-2-nitrobenzenesulfonamide | 4-methoxybenzenethiol | 33% |

| 4-[(2-Nitrophenyl)sulfonyl]morpholine | 4-methoxybenzenethiol | 26% |

| N-(4-Methoxyphenyl)-N-methyl-2-nitrobenzenesulfonamide | 4-methoxybenzenethiol | 25% |

| Data sourced from small molecule cleavage studies. richmond.edu |

Furthermore, the general principle of using ortho-nitrobenzyl derivatives as photo-cleavable linkers is well-established. nih.gov Upon photo-irradiation, the nitro group is converted to a nitroso group, leading to the cleavage of the benzylic bond and the release of the conjugated molecule. nih.gov This photo-controlled dissociation provides a method for the precise spatial and temporal release of active substances. nih.gov

Stereoselective Synthesis Applications

The structural framework of this compound, featuring a chiral center potential at the benzylic carbon and the influence of the ortho-substituent on the benzene (B151609) ring, lends itself to applications in stereoselective synthesis. The strategic placement of substituents on the aromatic rings can significantly direct the stereochemical outcome of reactions.

The control of stereoselectivity is crucial as different stereoisomers of a compound can exhibit vastly different biological activities. For instance, in a series of N-benzyl-2-acetamidopropionamide derivatives, the anticonvulsant activity was found to reside principally in the (R)-stereoisomer, which was significantly more potent than its (S)-counterpart. nih.gov This highlights the necessity for synthetic methods that can selectively produce the desired stereoisomer.

In the context of stereoselective reactions, ortho-substituted benzyl groups, particularly those containing sulfur, have been shown to be powerful directing groups. For example, chiral ortho-sulfinyl benzyl carbanions can be used to control the stereochemistry of reactions with electrophiles, such as aldehydes. researchgate.net The sulfinyl group can direct ortho-lithiation and, through chelation with the metal cation, create a rigid, ordered transition state that favors the formation of one stereoisomer over another. researchgate.net

While this compound itself contains a sulfonamide rather than a sulfoxide, the principles of substituent-directed stereocontrol are applicable. The nitro and sulfonyl groups are strongly electron-withdrawing, which influences the acidity of the benzylic protons and the electronic nature of the aromatic ring. This electronic influence, combined with the steric bulk of the substituents, can be exploited to achieve facial selectivity in reactions involving the benzylic position or the aromatic rings. The development of chiral variants of this compound or the use of chiral catalysts in conjunction with this substrate could enable the asymmetric synthesis of complex molecules.

Biological Activity and Pharmacological Investigations of N Benzyl 2 Nitrobenzenesulfonamide and Its Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of sulfonamide compounds are well-established, and derivatives of N-benzyl-2-nitrobenzenesulfonamide have been evaluated for their potential to combat various microbial pathogens. ontosight.ai The core of their antimicrobial action often lies in the disruption of essential metabolic pathways within the microorganisms.

Inhibition of Folic Acid Synthesis (Dihydropteroate Synthetase)

A primary mechanism by which sulfonamide-based compounds exert their antimicrobial effect is through the inhibition of folic acid synthesis. gla.ac.uknih.gov Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize it de novo. nih.gov A crucial enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form dihydropteroate. gla.ac.uknih.gov

Sulfonamides, including derivatives of this compound, act as competitive inhibitors of DHPS. nih.govnih.gov Their structural similarity to PABA allows them to bind to the active site of the enzyme, thereby blocking the natural substrate from binding. nih.gov This inhibition halts the production of dihydropteroate, a vital precursor for tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleic acids (DNA and RNA), and its depletion prevents bacterial cell division and growth, leading to a bacteriostatic effect. nih.gov The selective toxicity of these compounds towards bacterial cells is attributed to the absence of this folic acid synthesis pathway in mammals. nih.gov

While specific inhibitory data for this compound against DHPS is not extensively detailed in the available research, the well-documented activity of the broader sulfonamide class provides a strong basis for its presumed mechanism of action.

Spectrum of Antimicrobial Activity

Derivatives of this compound have demonstrated activity against a range of bacteria. For instance, novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids have shown promising antituberculosis activity against Mycobacterium tuberculosis H37Rv. mdpi.comnih.gov Some of these hybrids exhibited minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL. nih.gov

Furthermore, studies on other related sulfonamide derivatives have indicated a broad spectrum of activity. For example, some folic acid-sulfonamide conjugates have shown significant zones of inhibition against both Gram-positive (S. aureus) and Gram-negative bacteria. researchgate.net The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the benzenesulfonamide (B165840) scaffold.

Enzyme Inhibition Studies

Beyond their antimicrobial effects, this compound and its derivatives have been investigated for their ability to inhibit various enzymes implicated in different physiological and pathological processes.

Carbonic Anhydrase Inhibition (Isoforms I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, including pH regulation and CO2 transport. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are considered important targets for anticancer therapies. ontosight.airesearchgate.net

Novel series of aromatic bis-ureido-substituted benzenesulfonamides have been synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). ontosight.airesearchgate.net These compounds generally displayed weak inhibition against hCA I, with inhibition constants (Ki) ranging from 68.1 to 9174 nM, and moderate to effective inhibition against hCA II, with Ki values between 4.4 and 792 nM. ontosight.airesearchgate.net

Notably, several of these derivatives demonstrated potent inhibition of the tumor-associated isoforms hCA IX and hCA XII, with Ki values in the ranges of 6.73–835 nM and 5.02–429 nM, respectively. ontosight.airesearchgate.net This selective inhibition of tumor-related CA isoforms highlights the potential of benzenesulfonamide derivatives in the development of novel anticancer agents. researchgate.net

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives

| Compound/Derivative Class | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) |

| Aromatic bis-ureido-substituted benzenesulfonamides | 68.1 - 9174 nM | 4.4 - 792 nM | 6.73 - 835 nM | 5.02 - 429 nM |

| N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | >100 µM | >100 µM | 0.168 - 0.921 µM | 0.335 - 1.451 µM |

This table presents a range of inhibition constants (Ki) for different classes of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. The data is sourced from studies on derivatives of benzenesulfonamide and is intended to be representative of the general activity of this class of compounds. ontosight.airesearchgate.netmdpi.com

HIV-1 Protease Inhibition

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for the replication of the virus, as it cleaves viral polyproteins into functional proteins. Inhibition of this enzyme is a key strategy in antiretroviral therapy.

Research into N-benzyl pseudopeptides has demonstrated their potential as HIV-1 protease inhibitors. These compounds, which incorporate an N-benzyl hydroxyalkylamino acid core structure, have shown the ability to inhibit HIV replication in cell culture, which correlates with their capacity to inhibit the isolated enzyme. The most effective compound in one such study was a pseudotripeptide, which exhibited an IC50 of 170 nM against the enzyme and an ED50 of 52 nM in inhibiting viral replication.

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) is an enzyme involved in the hydrolysis of choline (B1196258) esters and has been implicated in the progression of neurodegenerative diseases such as Alzheimer's disease. Selective inhibition of BChE is a therapeutic strategy being explored for the management of advanced stages of this disease.

A series of N-benzyl benzamide (B126) derivatives have been reported as potent and selective inhibitors of BChE, with IC50 values ranging from picomolar to nanomolar. The high selectivity of these compounds for BChE over acetylcholinesterase (AChE) is a desirable characteristic, potentially reducing side effects associated with non-selective cholinesterase inhibition. The inhibitory activity of these compounds was confirmed through surface plasmon resonance assays, which demonstrated their direct binding to the BChE enzyme.

Table 2: Enzyme Inhibition by N-Benzyl Derivatives

| Derivative Class | Target Enzyme | Inhibition Metric (IC50/Ki) |

| N-benzyl pseudopeptides | HIV-1 Protease | 170 nM (IC50) |

| N-benzyl benzamides | Butyrylcholinesterase (BChE) | pM to nM range (IC50) |

This table summarizes the inhibitory activities of different classes of N-benzyl derivatives against specific enzymes. The data is derived from studies on these derivative classes and illustrates their potential as enzyme inhibitors.

Factor Xa Inhibition

Derivatives of benzenesulfonamide have been identified as a novel class of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. nih.gov The design of these inhibitors often involves creating a scaffold that can effectively interact with the S1 and S4 pockets of the FXa enzyme. nih.gov

Research into arylsulfonamidopiperidone derivatives, which are structurally related to benzenesulfonamides, has yielded compounds with significant FXa inhibitory activity. nih.gov For instance, the arylsulfonamide-valerolactam scaffold was developed as a bioisostere of the arylcyanoguanidine-caprolactam core found in other known FXa inhibitors. nih.gov Structure-activity relationship (SAR) studies on this series led to the identification of compounds with high potency. One such derivative demonstrated an IC₅₀ of 7 nM and an EC₂ₓₚₜ of 1.7 µM. nih.gov X-ray crystallography of a related compound bound to FXa confirmed that the sulfonamide-valerolactam portion anchors an aryl group in the S1 pocket and another pharmacophore in the S4 pocket. nih.gov

Further studies on N²-aroylanthranilamides, another class of benzenesulfonamide-related structures, have also shown promise. By optimizing substituents on the different rings of the molecule, researchers were able to enhance binding affinity for FXa. nih.gov The most potent compound in this series achieved a Kᵢ of 11.5 nM. nih.gov These findings underscore the potential of the benzenesulfonamide framework in developing effective Factor Xa inhibitors for thrombotic disorders. nih.govgoogle.comgoogle.com

Table 1: Factor Xa Inhibition by Benzenesulfonamide Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Key Structural Feature | Most Potent Compound Example | Inhibition Metric | Value |

|---|---|---|---|---|

| Arylsulfonamidopiperidones | Valerolactam scaffold | Compound 46 | IC₅₀ | 7 nM |

Metallo-β-lactamase (MBL) Inhibition

Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics, and their inhibition is a key therapeutic strategy. nih.govgoogle.com Sulfonamide-based compounds have emerged as a promising class of MBL inhibitors. nih.gov Specifically, N-sulfamoylpyrrole-2-carboxylates (NSPCs), which are structurally related to sulfonamides, have been identified as potent inhibitors of clinically significant B1 subclass MBLs like NDM-1. nih.govacs.org

Crystallographic studies have revealed that the N-sulfamoyl NH₂ group of these inhibitors displaces the bridging hydroxide (B78521)/water molecule between the two zinc ions in the active site of B1 MBLs. nih.gov This binding mode is similar to that of other potent MBL inhibitors. nih.govacs.org NSPCs have demonstrated low nanomolar to submicromolar activity against various MBLs, including NDM-1, IMP-1, VIM-1, and VIM-2. nih.gov In microbiological assays, these compounds were able to restore the efficacy of meropenem (B701) against NDM-1-producing strains of E. coli and K. pneumoniae. acs.org

Glutathione (B108866) Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are a family of enzymes involved in cellular detoxification, and their overexpression is often linked to drug resistance in cancer cells. nih.govmdpi.com Consequently, inhibiting GSTs is a viable strategy to overcome this resistance. Benzenesulfonamide derivatives have been investigated as GST inhibitors. nih.gov

One area of research has focused on developing potent inhibitors of Glutathione transferase omega-1 (GSTO1-1), an enzyme implicated in inflammatory diseases. nih.gov Through structure-activity relationship studies of a known GSTO1-1 inhibitor, novel benzenesulfonamide derivatives were synthesized and evaluated. nih.gov These compounds were assessed for their inhibitory activity against the purified enzyme and for their ability to engage the target in cell-based assays. nih.gov This research led to the discovery of a particularly effective biochemical tool for studying cellular responses to GSTO1-1 inhibition. nih.gov

The inhibition of GSTs by certain compounds can also trigger apoptosis in cancer cells. For example, some GST inhibitors have been shown to promote the dissociation of the GSTP1-1 complex with c-jun NH2-terminal kinase (JNK), leading to the activation of the JNK-mediated apoptotic pathway. researchgate.net This highlights the dual potential of GST inhibitors in both overcoming drug resistance and directly inducing cancer cell death. nih.govnih.govmdpi.com

Anticancer Research Applications

The benzenesulfonamide scaffold is a key feature in a variety of compounds investigated for their anticancer properties. nih.govimmunopathol.comgoogle.com These derivatives have been shown to impact cancer cells through several mechanisms, including the inhibition of cell growth, induction of programmed cell death (apoptosis), and halting of cell proliferation. nih.govimmunopathol.com

Modulation of Tumor Cell Growth

Benzenesulfonamide derivatives have demonstrated the ability to inhibit tumor growth in various cancer models. nih.govnih.gov For instance, N-benzyl-2-nitro-1-imidazole-acetamide (BZN), a compound with a related structural motif, was found to inhibit tumor progression by 79% in a study using an Ehrlich ascites carcinoma model. nih.gov This inhibition of tumor growth is often linked to the compound's ability to induce oxidative stress within the cancer cells. nih.gov

The antitumor effects of these compounds are not limited to direct action on cancer cells. Some derivatives have been shown to modulate the tumor microenvironment. nih.gov For example, in a non-small cell lung cancer model, a natural product with a complex structure demonstrated inhibition of tumor growth by not only inducing apoptosis but also by altering the immune cell populations within the tumor, such as downregulating Treg cells. nih.gov

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism through which benzenesulfonamide derivatives exert their anticancer effects is the induction of apoptosis. nih.govnih.govmdpi.com Studies have shown that these compounds can trigger the apoptotic cascade in various cancer cell lines. nih.govnih.gov

For example, a study on new aryl thiazolone–benzenesulfonamides demonstrated that the most active derivative was able to induce apoptosis in MDA-MB-231 breast cancer cells, with a 22-fold increase in the percentage of apoptotic cells compared to the control. nih.gov Similarly, another benzenesulfonamide derivative was found to induce apoptosis in MDA-MB-468 breast cancer cells, which was indicated by an increase in the levels of cleaved caspases 3 and 9, key executioners of apoptosis. nih.gov The process often involves the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger the intrinsic apoptotic pathway. nih.gov In one study, a derivative increased DNA fragmentation 7.6-fold and increased levels of cleaved PARP, a hallmark of apoptosis. nih.gov

Table 2: Apoptotic Effects of Benzenesulfonamide Derivatives in Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

| Derivative Class | Cell Line | Key Apoptotic Finding | Fold Increase vs. Control |

|---|---|---|---|

| Aryl thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | Increased Annexin V-FITC % | 22 |

| Benzenesulfonamides with 1,3,5-triazine (B166579) linkers | MDA-MB-468 (Breast) | Increased cleaved caspases 3 and 9 | Not specified |

| N-benzyl-2-nitro-1-imidazole-acetamide | Ehrlich Ascites Carcinoma | Increased DNA fragmentation | 7.6 |

Anti-proliferative Effects

Benzenesulfonamide derivatives have shown significant potential as anti-proliferative agents against various cancer cells. immunopathol.comnih.gov Their ability to inhibit cell proliferation makes them promising candidates for the development of new cancer therapies. immunopathol.com

In one in-vitro study, several benzenesulfonamide derivatives were evaluated for their cytotoxic effects against A549 human lung cancer cells. immunopathol.com The results indicated that these compounds effectively reduced the proliferation of the cancer cells after 72 hours of treatment. immunopathol.com The mechanism for this anti-proliferative effect can be multifaceted, including the modulation of intracellular pH and reactive oxygen species (ROS) levels. immunopathol.com

Further research into benzenesulfonamide-based carbonic anhydrase IX (CA IX) inhibitors has also highlighted their anti-proliferative activity. nih.govnih.govnih.gov CA IX is overexpressed in many hypoxic tumors and plays a role in tumor cell survival. nih.gov By selectively inhibiting this enzyme, certain benzenesulfonamide derivatives have shown significant inhibitory effects against breast cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov For instance, one compound exhibited a growth inhibition of 62% against a breast cancer cell line in the NCI-60 cell line screen. nih.gov

Other Investigated Biological Activities (Contextual to Sulfonamides)

The sulfonamide functional group is a cornerstone in medicinal chemistry, historically recognized for its antibacterial properties. drugs.comraco.cat However, extensive research has revealed a much broader pharmacological scope, with derivatives exhibiting anti-inflammatory, antiviral, anticancer, diuretic, and hypoglycemic activities, among others. nih.govmdpi.com This diversification stems from the chemical versatility of the sulfonamide scaffold, which allows for structural modifications leading to a wide array of biological actions. nih.gov Non-antibiotic sulfonamides, in particular, have been developed by capitalizing on clinical observations made during the evaluation of their antibiotic counterparts. drugs.com

The anti-inflammatory capacity of sulfonamide-containing compounds is a significant area of pharmacological research. mdpi.com Generally, non-antibiotic sulfonamides are thought to exert anti-inflammatory or immunomodulatory effects, although the precise mechanisms are not always fully understood. drugs.com Some sulfonamide derivatives are believed to act by blocking the hormones responsible for pain and inflammation. singlecare.com A key mechanism for certain sulfonamide-related drugs involves their interaction with neutrophils, which are mediators of tissue injury in many inflammatory diseases. nih.gov For instance, compounds like sulfanilamide (B372717) and nimesulide (B1678887) can reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant, thereby protecting vital proteinase inhibitors and mitigating tissue damage during neutrophilic inflammation. nih.gov Other sulfonamide-based diuretics have been shown to modulate inflammatory processes by influencing pathways that regulate pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNF-α). nih.gov

In a targeted investigation, a series of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives, structurally related to this compound, were designed and synthesized to evaluate their potential as anti-inflammatory agents for acute lung injury (ALI). nih.gov The pathology of ALI is closely linked to overwhelming inflammatory responses, making the reduction of inflammation a key therapeutic strategy. nih.gov

Researchers evaluated 36 novel compounds for their ability to inhibit the release of pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells. nih.gov Several of these derivatives demonstrated significant anti-inflammatory activity. The study identified compounds 19 , 20 , and 39 as potent inhibitors of both IL-6 and TNF-α production. nih.gov Compound 39 was further investigated in an in-vivo model of LPS-induced ALI in mice, where it was shown to reduce inflammatory infiltration and decrease the production of cytokines in lung tissues. nih.gov These findings suggest that the 1-(4-(benzylsulfonyl)-2-nitrophenyl) scaffold, a close analogue to this compound, is a promising lead structure for the development of new anti-inflammatory drugs. nih.gov

Table 1: Anti-inflammatory Activity of Selected 1-(4-(benzylsulfonyl)-2-nitrophenyl) Derivatives Interactive data table based on research findings. nih.gov

| Compound | Effect on IL-6 Release | Effect on TNF-α Release | Key Finding |

|---|---|---|---|

| Compound 19 | Potently Reduced | Potently Reduced | Identified as a potent inhibitor in in-vitro cell assays. |

| Compound 20 | Potently Reduced | Potently Reduced | Showed strong inhibitory activity against pro-inflammatory cytokines. |

| Compound 39 | Potently Reduced | Potently Reduced | Demonstrated efficacy in both in-vitro and in-vivo models of acute lung injury. |

The sulfonamide moiety is integral to a variety of drugs with significant antiviral activity. nih.gov A multitude of structurally novel sulfonamide derivatives have been reported to be effective against a range of viruses both in vitro and in vivo. raco.catnih.gov This class of compounds has been successfully incorporated into clinically used HIV protease inhibitors, such as amprenavir, and others in advanced clinical trials. nih.gov The mechanism of antiviral action for sulfonamides is diverse. Besides protease inhibition, they are found in non-nucleoside HIV reverse transcriptase inhibitors and HIV integrase inhibitors. nih.gov Another antiviral strategy involving sulfonamides targets the zinc finger proteins of retroviruses; compounds with primary sulfonamide groups can cause the ejection of zinc ions from these critical viral proteins, inhibiting replication. nih.gov Research continues to expand the application of sulfonamides against various viral threats, including enteroviruses, influenza viruses, Ebola virus, and SARS-CoV-2. mdpi.comnih.gov

In the context of N-benzyl benzenesulfonamide derivatives, a study involving the synthesis of N-benzenesulphonyl-2-(2- or 3-pyridylethyl)-benzimidazoles revealed notable antiviral effects. nih.gov These compounds were tested in vitro, and several exerted antiviral activity at micromolar concentrations. nih.gov The research highlighted a structure-activity relationship, indicating that the most potent antiviral activity was associated with the presence of two specific structural features: a 2-pyridyl moiety attached at the ethylenic bridge in the C-2 position of the benzimidazole (B57391) ring and a nitro group located in the benzene (B151609) ring of the benzenesulfonyl portion. nih.gov This finding directly underscores the potential of nitro-substituted N-benzyl benzenesulfonamide-like structures in the development of novel antiviral agents.

Table 2: Structure-Activity Relationship for Antiviral Effects of N-Benzenesulphonyl-benzimidazole Derivatives Interactive data table based on research findings. nih.gov

| Structural Feature 1 | Structural Feature 2 | Observed Antiviral Activity |

|---|---|---|

| 2-pyridyl moiety at C-2 of benzimidazole | Nitro group in the benzene ring | Maximum antiviral potency observed |

| 3-pyridyl moiety at C-2 of benzimidazole | Nitro group in the benzene ring | Lower activity compared to 2-pyridyl derivatives |

| 2-pyridyl moiety at C-2 of benzimidazole | Absence of nitro group | Reduced antiviral activity |

Structure Activity Relationship Sar and Mechanistic Elucidation

Impact of Substituent Effects on Biological Activity

Substituents on the aromatic rings and modifications to the benzyl (B1604629) group can profoundly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its biological effects.

The nitro group (—NO₂) is a critical functional group that strongly influences the compound's chemical behavior. wikipedia.org It is powerfully electron-withdrawing, a property that deactivates the aromatic ring to which it is attached, making it significantly less reactive toward electrophilic substitution compared to benzene (B151609). libretexts.orglibretexts.org Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution. wikipedia.org

In a biological context, the nitro group is essential for the activity of many bioactive substances. svedbergopen.com It can enhance a molecule's binding affinity to receptors, improve stability, or increase solubility. svedbergopen.com Furthermore, the nitro group can act as a bio-reductive element. svedbergopen.com Metabolic reduction of the nitro group can produce reactive intermediates, such as radicals and Reactive Oxygen Species (ROS), a mechanism of action for some antimicrobial and anticancer drugs. svedbergopen.com The reactivity of the nitro group is thus a key determinant of the molecule's potential as a therapeutic agent or a research tool. svedbergopen.comrsc.org

The reactivity of the nitro-substituted benzene ring is governed by the combined electronic influence of its substituents. libretexts.org The nitro group itself is a strong deactivator. libretexts.org Any additional substituents on this ring would further modulate its reactivity based on two primary factors:

Inductive Effects : These are transmitted through sigma bonds. Electronegative atoms like halogens, oxygen, or nitrogen pull electron density away from the ring, deactivating it. Alkyl groups, conversely, are weakly electron-donating through induction. libretexts.orglibretexts.org

Resonance Effects : These occur when a substituent has a lone pair of electrons or a pi bond that can conjugate with the aromatic system. Groups like hydroxyl (—OH) or amino (—NH₂) can donate electron density to the ring via resonance, which can counteract their inductive withdrawal. libretexts.orglibretexts.org

For N-benzyl-2-nitrobenzenesulfonamide, the strong deactivating effect of the ortho-nitro group dominates. The introduction of other substituents would fine-tune the ring's electron density, affecting its interaction with biological targets and its arylation reaction pathways.

The N-benzyl group also plays a crucial role in the molecule's biological profile. Modifications to this part of the scaffold, particularly by adding substituents to its phenyl ring, can significantly impact activity.

Studies on related nitrobenzyl compounds have shown that the electronic properties of substituents on the benzyl ring can influence reaction rates. For instance, in a study of nitrobenzyl carbamates, electron-donating substituents on the benzyl ring were found to accelerate the fragmentation of the corresponding hydroxylamines formed after reduction. rsc.org This acceleration is attributed to the stabilization of a developing positive charge on the benzylic carbon during the reaction. rsc.org Similarly, research on other N-benzyl derivatives has demonstrated that substituents on the benzyl ring modulate biological outcomes, such as anticonvulsant or neuroactive effects. nih.govnih.gov Therefore, modifying the benzyl portion of this compound is a key strategy for optimizing its biological activity.

Table 1: Predicted Impact of Substituent Modifications on the Activity of this compound Based on General Chemical Principles

| Molecular Moiety | Substituent Type | Predicted Effect on Reactivity/Activity | Rationale |

|---|---|---|---|

| 2-Nitrobenzene Ring | Electron-Donating Group (e.g., -OCH₃, -CH₃) | Decreased deactivation of the ring | Partially counteracts the strong electron-withdrawing effect of the nitro group. |

| 2-Nitrobenzene Ring | Electron-Withdrawing Group (e.g., -Cl, -CF₃) | Increased deactivation of the ring | Enhances the electron-withdrawing nature of the ring, further reducing reactivity towards electrophiles. |

| Benzyl Moiety | Electron-Donating Group (e.g., -OCH₃) | May accelerate reactions involving the benzylic position | Stabilizes potential carbocation intermediates at the benzylic carbon. rsc.org |

| Benzyl Moiety | Electron-Withdrawing Group (e.g., -NO₂) | May slow reactions involving the benzylic position | Destabilizes potential carbocation intermediates at the benzylic carbon. |

Elucidation of Molecular Mechanisms of Action

Determining the precise molecular mechanism of a compound involves identifying its biological target and characterizing the interaction at a molecular level. This includes studying its effect on enzyme function and defining its binding orientation within a receptor or active site.

If this compound functions as an enzyme inhibitor, its mechanism can be elucidated through kinetic studies. These analyses determine key parameters that describe the inhibitor's potency and mode of action. Common parameters include:

IC₅₀ : The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov

Kᵢ (Inhibition Constant) : The dissociation constant for the binding of the inhibitor to the enzyme, which provides a measure of binding affinity. sci-hub.se

The type of inhibition (competitive, uncompetitive, or noncompetitive) is determined by analyzing reaction rates at various substrate and inhibitor concentrations. sci-hub.se For example, competitive inhibitors bind to the enzyme's active site and increase the apparent Michaelis constant (Kₘ) of the substrate without affecting the maximum reaction velocity (Vₘₐₓ). sci-hub.se

Table 2: Characteristics of Reversible Enzyme Inhibition Types

| Inhibition Type | Effect on Apparent Kₘ | Effect on Apparent Vₘₐₓ | Description of Interaction |

|---|---|---|---|

| Competitive | Increases | No change | Inhibitor binds only to the free enzyme at the active site. sci-hub.se |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. sci-hub.se |

| Noncompetitive | No change | Decreases | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. sci-hub.se |

The interaction of this compound with a biological target, such as a receptor or enzyme, is dictated by its three-dimensional shape and the arrangement of its functional groups. The binding pocket of a protein is typically a cleft with both hydrophobic and polar regions. nih.gov

The potential binding interactions for this compound would include:

Hydrogen Bonding : The oxygen atoms of the sulfonamide (—SO₂) and nitro (—NO₂) groups are potent hydrogen bond acceptors. The N-H proton of the sulfonamide can act as a hydrogen bond donor. These groups could form critical hydrogen bonds with polar amino acid residues like asparagine, tyrosine, or serine in a binding site. nih.gov

Hydrophobic Interactions : The two aromatic rings (the nitrobenzene (B124822) and the benzyl rings) are hydrophobic and would likely interact favorably with nonpolar residues such as valine, leucine, or phenylalanine within the binding pocket. nih.gov

π-π Stacking : The aromatic rings could engage in π-π stacking interactions with aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Computational and Theoretical Approaches in Drug Design

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the interaction between a ligand, such as N-benzyl-2-nitrobenzenesulfonamide, and its biological target, typically a protein or enzyme.

Ligand-Target Interaction Prediction

The primary application of molecular docking is to predict how a ligand will bind to a target protein. This prediction is based on scoring functions that estimate the binding affinity or the strength of the interaction. For this compound, molecular docking simulations can identify potential biological targets by virtually screening it against a library of protein structures. The results of these simulations can highlight proteins with which the compound is likely to form a stable complex, thereby suggesting its potential therapeutic applications. For instance, docking studies on similar nitrobenzamide derivatives have successfully predicted their binding to enzymes like inducible nitric oxide synthase (iNOS), suggesting a potential anti-inflammatory role. nih.gov The binding affinity is often expressed in kcal/mol, with more negative values indicating a stronger interaction.

Active Site Analysis and Binding Mode Characterization

Once a potential target is identified, molecular docking provides a detailed view of the binding mode, illustrating how the ligand fits into the active site of the protein. This analysis reveals crucial information about the specific amino acid residues involved in the interaction. For this compound, this would involve identifying hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. Understanding these interactions is critical for structure-based drug design, as it allows for the modification of the ligand to enhance its binding affinity and selectivity for the target. Docking studies on related compounds have revealed key interactions, such as hydrogen bonding and hydrophobic interactions with active site residues, which are crucial for their biological activity. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations can predict its three-dimensional structure, electron distribution, and various spectroscopic properties. These calculations are fundamental to understanding the molecule's intrinsic reactivity and how it will behave in a biological environment. The theory allows for the calculation of molecular orbital energies, which are crucial for predicting chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, analyzing the HOMO-LUMO gap can provide insights into its stability and the types of reactions it is likely to undergo. This information is invaluable for predicting its metabolic fate and potential interactions with biological macromolecules.

Table 1: Quantum Chemical Parameters for this compound (Illustrative)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | ELUMO - EHOMO | - |

| Ionization Potential (I) | -EHOMO | - |

| Electron Affinity (A) | -ELUMO | - |

| Global Hardness (η) | (I - A) / 2 | - |

| Chemical Potential (μ) | -(I + A) / 2 | - |

| Electrophilicity Index (ω) | μ2 / 2η | - |

Note: The values in this table are for illustrative purposes and would need to be calculated using specific DFT methods and basis sets.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

PK/PD modeling is a mathematical approach used to describe the relationship between the dose of a drug, its concentration in the body over time (pharmacokinetics), and the resulting pharmacological effect (pharmacodynamics). nih.govnih.gov This modeling is crucial for optimizing drug dosage regimens and predicting therapeutic outcomes.

For this compound, PK/PD modeling would be employed in later stages of drug development, following initial in vitro and in vivo studies. The pharmacokinetic aspect would involve developing models to describe its absorption, distribution, metabolism, and excretion (ADME) properties. The pharmacodynamic component would link the concentration of the compound at the target site to its biological effect. By integrating these two aspects, a comprehensive model can be built to predict the time course of the drug's effect and to design dosing schedules that maximize efficacy while minimizing potential toxicity.

Absorption, Distribution, Metabolism (ADM) Predictions

The physicochemical properties of a molecule, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and number of hydrogen bond donors and acceptors, are key determinants of its ADM profile. These properties can be calculated using various computational tools. For this compound, these predicted properties can be summarized as follows:

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for ADME |

|---|---|---|

| Molecular Weight | 292.31 g/mol | Within the range for good oral bioavailability. |

| logP (Lipophilicity) | ~2.5-3.0 | Indicates good membrane permeability and absorption. |

| Topological Polar Surface Area (TPSA) | 89.9 Ų | Suggests moderate intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability. |

Based on these predicted properties, a hypothetical ADM profile for this compound can be constructed.

Table 2: Predicted ADM Profile of this compound

| ADM Parameter | Predicted Outcome | Rationale |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Favorable physicochemical properties (logP, TPSA, molecular weight). |

| Oral Bioavailability | Good | Likely to be well-absorbed after oral administration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Moderate | TPSA value suggests potential to cross the BBB. |

| Plasma Protein Binding | High | Expected due to its lipophilic nature. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes (e.g., CYP2C9, CYP3A4) | The sulfonamide and nitroaromatic moieties can interact with CYP enzymes. |

It is important to note that these are theoretical predictions and require experimental validation. However, they provide a valuable initial assessment that can guide further studies. For instance, the potential for CYP inhibition and metabolic instability of the nitro group would be key areas to address in a lead optimization program.

Virtual Screening and Lead Optimization Strategies

Virtual screening and lead optimization are pivotal stages in drug discovery that leverage computational power to identify and refine potential drug candidates. These strategies aim to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound.

Identification of Novel Scaffolds and Derivatives

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify molecules with a high probability of binding. This process can be either structure-based, requiring a 3D structure of the target protein, or ligand-based, relying on the knowledge of known active compounds.

In the context of this compound, if a specific biological target were identified, structure-based virtual screening could be employed to find novel scaffolds that fit into the target's binding site. Alternatively, ligand-based approaches, such as pharmacophore modeling, could be used. A pharmacophore model would be built based on the key chemical features of this compound believed to be essential for its activity. This model would then be used to search virtual compound libraries for molecules that match the pharmacophore, thereby identifying structurally diverse compounds with the potential for similar biological activity.

For example, a pharmacophore model for a benzenesulfonamide-based inhibitor might include features such as a hydrophobic aromatic region, a hydrogen bond acceptor (the sulfonyl group), and a hydrogen bond donor (the secondary amine). This model could then be used to identify new core structures that retain these key interactive features.

Rational Design of this compound Analogs

Drawing from studies on other benzenesulfonamide (B165840) series, several rational design strategies could be applied to this compound nih.govnih.gov. A key focus of optimization would likely be to address the potential metabolic liabilities associated with the nitro group and to modulate the compound's lipophilicity to improve its pharmacokinetic profile.

Table 3: Potential Rational Design Strategies for this compound Analogs

| Strategy | Modification | Rationale |

|---|---|---|

| Nitro Group Replacement | Replace the 2-nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or bioisosteres. | To improve metabolic stability and reduce potential toxicity associated with the nitroaromatic moiety. |

| Benzyl (B1604629) Group Modification | Introduce substituents on the benzyl ring (e.g., fluoro, chloro, methoxy) or replace the benzyl group with other aryl or alkyl groups. | To explore structure-activity relationships (SAR), modulate lipophilicity, and potentially improve binding affinity and selectivity. |

| Sulfonamide Linker Modification | Modify the sulfonamide linker, for example, by N-alkylation or by incorporating it into a heterocyclic ring. | To alter the conformational properties of the molecule and potentially improve metabolic stability and cell permeability. |

| Aromatic Ring Substitution | Introduce various substituents at other positions on the benzenesulfonamide ring. | To fine-tune the electronic properties and steric bulk of the molecule, thereby influencing its binding and pharmacokinetic properties. |

For instance, a hit-to-lead optimization program for a series of benzene (B151609) sulfonamides against Leishmania spp. found that the potency was strongly dependent on lipophilicity, making it challenging to identify orally available candidates due to poor pharmacokinetics nih.govrsc.org. They explored various substituents on the benzene ring and modifications of the groups attached to the sulfonamide nitrogen to improve metabolic stability nih.gov. Similarly, in the development of benzene-1,4-disulfonamides as oxidative phosphorylation inhibitors, a multiparameter lead optimization campaign was pursued to enhance potency and metabolic stability by modifying different parts of the molecule nih.govfigshare.com. These examples highlight the types of systematic modifications that would be relevant in the rational design of this compound analogs to develop a candidate with an optimal balance of potency, selectivity, and ADM properties.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed insight into the molecular structure and composition of N-benzyl-2-nitrobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

While specific spectral data for this compound is not detailed in the provided research, the expected spectral features can be inferred from its structure and data from analogous compounds like 2-nitrobenzenesulfonamide (B48108) and other N-substituted sulfonamides. chemicalbook.comrsc.org

¹H NMR: The spectrum would show distinct signals for the protons of the benzyl (B1604629) group and the 2-nitrophenyl group. The benzylic protons (CH₂) would likely appear as a doublet, coupled to the N-H proton. The aromatic protons would appear as a complex series of multiplets in the downfield region of the spectrum. rsc.orgrsc.org

¹³C NMR: The spectrum would display unique resonances for each carbon atom in the molecule. The carbons of the aromatic rings would resonate at lower field (higher ppm values) compared to the benzylic carbon. rsc.orgrsc.org The presence of the electron-withdrawing nitro (NO₂) and sulfonyl (SO₂) groups would influence the chemical shifts of the adjacent carbon atoms.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Benzyl CH₂ | ~4.3-4.7 | ~45-50 |

| Benzyl Aromatic C-H | ~7.2-7.4 | ~127-129 |

| 2-Nitrophenyl Aromatic C-H | ~7.6-8.1 | ~124-135 |

| Sulfonamide N-H | Variable, broad singlet | Not Applicable |

Note: Predicted values are based on typical ranges for these functional groups and data from similar structures. rsc.orgrsc.org

Mass spectrometry is employed to determine the exact molecular weight of a compound and can provide clues about its structure through analysis of its fragmentation patterns. For this compound (C₁₃H₁₂N₂O₄S), high-resolution mass spectrometry would confirm its elemental composition. chemspider.comguidechem.com

The monoisotopic mass of the compound is 292.051778 amu, and its average mass is approximately 292.31 g/mol . chemspider.comguidechem.com Upon ionization, the molecule would likely undergo characteristic fragmentation, such as cleavage of the bond between the sulfur and nitrogen atoms or the loss of the benzyl group, which would be observable in the mass spectrum.

Table 2: Molecular Weight Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₂N₂O₄S | chemspider.comguidechem.com |

| Average Mass | 292.309 g/mol | chemspider.com |

| Monoisotopic Mass | 292.051778 amu | chemspider.comguidechem.com |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural motifs. conicet.gov.ar The analysis of gaseous by-products from thermolysis of similar compounds can also be monitored using FT-IR. researchgate.net

Expected characteristic vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the sulfonamide N-H bond.

C-H Aromatic Stretch: Peaks typically appearing just above 3000 cm⁻¹.

Asymmetric and Symmetric SO₂ Stretch: Strong, distinct bands for the sulfonyl group, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Asymmetric and Symmetric NO₂ Stretch: Strong absorption bands for the nitro group, expected near 1530 cm⁻¹ and 1350 cm⁻¹.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Sulfonamide) | 3200 - 3300 | Stretching |

| S=O (Sulfonyl) | 1330 - 1370 | Asymmetric Stretching |

| S=O (Sulfonyl) | 1140 - 1180 | Symmetric Stretching |

| N=O (Nitro) | 1510 - 1560 | Asymmetric Stretching |

| N=O (Nitro) | 1345 - 1385 | Symmetric Stretching |

Note: Predicted values are based on established ranges and data from analogous structures. conicet.gov.ar

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been detailed in the available literature, studies on closely related compounds, such as N-benzenesulfonyl-1H-1,2,3-benzotriazole, demonstrate the power of this technique. conicet.gov.ar For such molecules, crystallography reveals crucial conformational details, including the torsion angles between the aromatic rings and the sulfonyl group, which are influenced by intermolecular forces within the crystal lattice. conicet.gov.ar A study on a platinum complex also shows how the N-benzyl groups can be structurally characterized, including any positional disorder. researchgate.net An analysis of this compound would similarly provide invaluable information on its molecular geometry and intermolecular packing interactions.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating mixtures and are widely used to assess the purity of compounds and for quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique used to separate, identify, and quantify components in a mixture. It is particularly valuable in biological studies for determining the concentration of a compound in samples like plasma or tissue homogenates. researchgate.net

For this compound, a reversed-phase HPLC method would likely be employed. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. Detection is often achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, which for a nitroaromatic compound would be well-defined. researchgate.net The purity of related sulfonamides, such as N-benzyl-2,4-dinitrobenzenesulfonamide, is routinely assessed by HPLC (≥98%). sigmaaldrich.com The development of a validated HPLC method is a prerequisite for pharmacokinetic studies, allowing for the precise measurement of the compound's concentration over time in biological systems. researchgate.net

Bioanalytical Assays for Functional Characterization (e.g., Enzyme Assays, Cell-Based Assays)

While specific bioanalytical data for this compound is not extensively available in the public domain, the functional characterization of this compound can be inferred from studies on its close chemical relatives, particularly derivatives of nitrobenzenesulfonamide. Research into these related compounds provides a framework for the types of bioanalytical and cell-based assays that could be employed to elucidate the biological activity of this compound. These assays are crucial for determining potential therapeutic applications by assessing the compound's interaction with biological targets and its effects on cellular functions.

The primary areas of investigation for compounds containing the nitrobenzenesulfonamide scaffold have been in antimicrobial and anti-inflammatory research.

Enzyme Assays

Enzyme inhibition assays are a fundamental tool for characterizing the mechanism of action of a compound. For nitrobenzenesulfonamide derivatives, these assays would typically focus on enzymes that are critical for the survival of pathogens or are involved in inflammatory pathways. For instance, studies on related sulfonamides have explored their inhibitory effects on various enzymes. While direct enzyme inhibition data for this compound is not currently published, it is a key area for future research to understand its specific molecular targets.

Cell-Based Assays

Cell-based assays offer a more complex biological system to evaluate a compound's activity, providing insights into its efficacy and cytotoxicity.

Antimicrobial Activity Assays:

A significant area of study for nitrobenzenesulfonamide derivatives has been their potential as antimicrobial agents. A study on a series of benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids, which include derivatives of 2-nitrobenzenesulfonamide, demonstrated their effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. semanticscholar.org

In this research, the in vitro antimycobacterial activity was determined using the agar (B569324) dilution method to establish the Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. semanticscholar.org The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The study revealed that derivatives of 2,4-dinitrobenzenesulfonamide (B1250028) were more potent than the corresponding 2- or 4-nitro derivatives, suggesting that the substitution pattern on the benzene (B151609) ring is crucial for activity. semanticscholar.org

Below is a table summarizing the antimycobacterial activity of selected nitrobenzenesulfonamide derivatives from the study.

| Compound ID | Structure | MIC (µg/mL) against M. tuberculosis H37Rv |

| 7b | 1-Benzhydryl-4-((2-nitrophenyl)sulfonyl)piperazine | >25 |

| Derivative A | A 2,4-dinitrobenzenesulfonamide derivative | 0.78 |

| Derivative B | Another 2,4-dinitrobenzenesulfonamide derivative | 1.56 |

This table is generated based on data for derivatives of nitrobenzenesulfonamide and does not represent data for this compound itself. semanticscholar.org

Cytotoxicity Assays:

To assess the potential for therapeutic use, it is essential to evaluate the cytotoxicity of a compound against mammalian cells. The study on nitrobenzenesulfonamide hybrids also included an in vitro cytotoxicity MTT assay using the RAW 264.7 mouse macrophage cell line. semanticscholar.org This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. A high selectivity index (the ratio of cytotoxic concentration to the effective concentration) is desirable for a drug candidate. The studied hybrids showed low cytotoxicity with a selectivity index of >30, indicating a favorable preliminary safety profile for this class of compounds. semanticscholar.org

Anti-inflammatory Activity Assays:

While not directly tested on this compound, related nitro-substituted benzamide (B126) derivatives have been evaluated for their anti-inflammatory properties. nih.gov These studies often involve assays to measure the inhibition of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. nih.gov Researchers also investigate the compound's effect on the expression of key inflammatory enzymes and cytokines, such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.gov Such assays would be highly relevant for characterizing the potential anti-inflammatory activity of this compound.